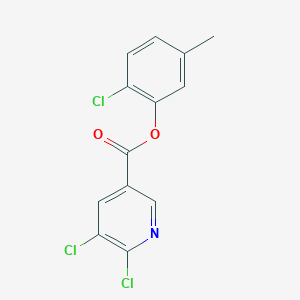

(2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate

Description

The compound "(2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate" is a halogenated aromatic ester with a complex substitution pattern. Its structure comprises a pyridine ring substituted with chlorine atoms at positions 5 and 6, esterified to a 2-chloro-5-methylphenyl group. Crystallographic studies (e.g., via SHELX or WinGX suites ) would reveal its molecular geometry, hydrogen-bonding networks, and packing motifs, critical for understanding its physical and chemical behavior.

Properties

IUPAC Name |

(2-chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO2/c1-7-2-3-9(14)11(4-7)19-13(18)8-5-10(15)12(16)17-6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSADCODPCWILD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OC(=O)C2=CC(=C(N=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis .

Biology and Medicine

Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The chlorine atoms on the phenyl and pyridine rings can form strong interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons with structurally related molecules are essential. Below is a framework for analysis based on crystallographic and hydrogen-bonding principles derived from the evidence:

Table 1: Key Structural Features of Analogous Compounds

Key Observations :

Electronic Effects: The electron-withdrawing Cl substituents on the pyridine ring increase the electrophilicity of the carbonyl group compared to non-halogenated esters. This aligns with studies on halogenated aromatics analyzed via SHELX .

Hydrogen-Bonding Patterns :

- In analogous compounds (e.g., 5,6-dichloropyridine derivatives), halogen atoms often participate in weak hydrogen bonds (e.g., Cl···H–C) or halogen···π interactions . These motifs influence melting points and solubility.

- The methyl group in the phenyl ring may engage in C–H···O interactions, as observed in ORTEP-3 visualizations of related esters .

Crystallographic Challenges :

- The compound’s structural complexity (multiple Cl substituents, methyl group) may lead to twinning or disorder, requiring advanced refinement tools like SHELXL or WinGX .

Biological Activity

(2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate is a pyridine derivative that has garnered interest due to its potential biological applications, particularly in the fields of pharmaceuticals and agrochemicals. This compound features a chlorinated pyridine ring and a carboxylate group, which contribute to its chemical reactivity and biological activity.

The synthesis of (2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate typically involves chlorination and carboxylation processes. Key steps include:

- Chlorination of Precursors : Starting materials such as 2-chloro-5-methylpyridine undergo chlorination to yield the desired compound.

- Control of Reaction Conditions : Optimal conditions (e.g., temperature around 150°C) are crucial for achieving high yields and minimizing by-products.

Biological Activity

The biological activity of (2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate has been explored in various studies, focusing on its potential roles as an herbicide and in other therapeutic applications.

The compound's mechanism of action can vary based on its application. It is believed that the electron-withdrawing nature of the chlorine substituents stabilizes negative charges during nucleophilic attacks, enhancing its reactivity against biological targets. Experimental studies are essential to elucidate these mechanisms further and quantify effects on target organisms.

Case Studies

- Herbicidal Activity : Research indicates that compounds similar to (2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate exhibit significant herbicidal properties. For instance, derivatives have been tested against various weed species, demonstrating effective growth inhibition.

- Pharmacological Studies : While specific pharmacological data on this compound is limited, related pyridine derivatives have shown promising results as modulators in neurotransmitter systems, suggesting potential applications in neuropharmacology .

Data Table: Biological Activity Overview

Q & A

Q. How can interdisciplinary approaches enhance the interpretation of this compound’s mechanism of action?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.